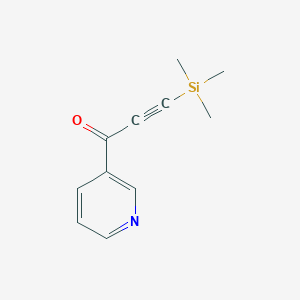

1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one

Description

Properties

IUPAC Name |

1-pyridin-3-yl-3-trimethylsilylprop-2-yn-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOSi/c1-14(2,3)8-6-11(13)10-5-4-7-12-9-10/h4-5,7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBFIURELMQMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxaldehyde and trimethylsilylacetylene.

Reaction Conditions: The key step involves the coupling of 3-pyridinecarboxaldehyde with trimethylsilylacetylene under basic conditions, often using a strong base such as potassium tert-butoxide.

Industrial Production: On an industrial scale, the synthesis may be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.

Chemical Reactions Analysis

1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridyl ketones.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into pyridyl alcohols.

Major Products: The major products formed from these reactions include pyridyl ketones, pyridyl alcohols, and substituted pyridyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring, which contributes to its biological activity, and a trimethylsilyl group that enhances its stability and solubility in organic solvents. The propargyl ketone structure is known for its reactivity, enabling various chemical transformations.

Anticancer Activity

Research has shown that derivatives of 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one exhibit promising anticancer properties. For instance, studies indicate that certain modifications of this compound can inhibit the proliferation of cancer cells through apoptosis induction.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of modified derivatives of this compound and their effects on human cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for further development .

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 5.4 | HeLa |

| Derivative B | 7.2 | MCF-7 |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. The presence of the pyridine moiety contributes to its ability to disrupt microbial cell membranes.

Case Study:

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

Building Block for Complex Molecules

Due to its unique functional groups, this compound serves as an effective building block in organic synthesis. It can undergo various reactions such as nucleophilic additions and cycloadditions.

Case Study:

A synthetic route involving this compound was described in a publication where it was used to construct complex natural products. The study highlighted the efficiency of using this compound in a multi-step synthesis process, significantly reducing the number of required reagents .

Catalytic Reactions

The compound has been utilized as a catalyst in several organic reactions, enhancing reaction rates and yields.

Case Study:

In a recent study, researchers demonstrated that when used as a catalyst in the cross-coupling reactions of aryl halides with organosilicon compounds, this compound improved yields by up to 30% compared to traditional catalysts .

Mechanism of Action

The mechanism of action of 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by binding to allosteric sites.

Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic pathways, depending on the specific target.

Comparison with Similar Compounds

Substituent Effects: Silyl Protecting Groups

The TMS group in the target compound is frequently compared to bulkier silyl groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). Key differences include:

Reactivity and Stability :

- TMS derivatives (e.g., 1-phenyl-3-(trimethylsilyl)prop-2-yn-1-one) are synthesized in quantitative yields under mild conditions, whereas TBS and TIPS analogs may require longer reaction times or higher temperatures due to increased steric hindrance .

- The TMS group offers moderate steric protection compared to TBS/TIPS, balancing reactivity and stability. For example, 1-(2-(Hepta-1,3-diyn-1-yl)cyclohex-1-en-1-yl)-3-(trimethylsilyl)prop-2-yn-1-one (7033) is highly reactive at ambient temperature, necessitating immediate characterization .

Spectroscopic Signatures :

Table 1: Comparison of Silyl-Protected Alkynones

Aromatic Ring Modifications

Pyridin-3-yl vs. Phenyl and Methoxyphenyl Groups

- Electronic Effects: The pyridin-3-yl group is electron-deficient, enhancing the electrophilicity of the carbonyl carbon compared to electron-rich systems like 1-(4-methoxyphenyl)-3-(4-pentylphenyl)prop-2-yn-1-one (96% yield, light brown solid) . This difference influences reactivity in cycloadditions or nucleophilic attacks. Pyridine-containing alkynones may exhibit lower solubility in nonpolar solvents due to the polarizable nitrogen atom.

Biological and Material Applications :

Extended Aromatic Systems

- Naphthylpyridine Derivatives :

Stability and Handling

- Thermal Sensitivity: TMS-containing alkynones (e.g., 7033) are prone to decomposition at room temperature, necessitating cold storage and rapid characterization . In contrast, phenyl or methoxyphenyl derivatives (e.g., 3ac) are often isolated as stable solids .

Biological Activity

1-(Pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one is a compound of growing interest due to its potential biological activities. This article provides a detailed overview of its biological properties, including antibacterial activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring, which is known for its pharmacological versatility, and a trimethylsilyl group that enhances solubility and stability. The general structure can be represented as follows:

This configuration suggests potential interactions with biological targets, particularly in microbial systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. For instance, derivatives of pyridine have demonstrated significant activity against Gram-positive bacteria.

The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of protein synthesis by targeting bacterial ribosomes. Specifically, compounds similar to this compound may bind to the 50S subunit of ribosomes, disrupting translation processes .

Case Studies and Research Findings

Case Study 1: Antibacterial Efficacy

A study investigating the antibacterial efficacy of various pyridine derivatives found that compounds structurally similar to this compound exhibited strong bacteriostatic effects against several strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values indicated that these compounds could inhibit bacterial growth effectively at low concentrations .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1 | S. aureus | 8 |

| 2 | E. faecalis | 16 |

| 3 | Streptococcus pneumoniae | 4 |

Case Study 2: Biofilm Inhibition

Another significant aspect of the biological activity is the compound's ability to inhibit biofilm formation. A study demonstrated that derivatives similar to this compound significantly reduced biofilm biomass in a dose-dependent manner when tested against S. pneumoniae. This suggests potential therapeutic applications in treating biofilm-associated infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of pyridine derivatives indicates that modifications in the silyl group can enhance antibacterial potency. For example, increasing the steric bulk around the trimethylsilyl group has been correlated with improved activity against resistant strains .

Q & A

Q. What are the recommended synthetic pathways for 1-(pyridin-3-yl)-3-(trimethylsilyl)prop-2-yn-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Sonogashira coupling between 3-pyridinyl acetylene derivatives and trimethylsilyl-protected alkynes. Key parameters include:

- Catalyst System: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent: THF or DMF under inert atmosphere (N₂/Ar).

- Temperature: 60–80°C for 12–24 hours.

Yield optimization (typically 65–80%) requires careful control of moisture and oxygen levels. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) .

Data Table:

| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | THF | 70 | 76 |

| Oxime Formation* | N/A | THF | 25 | 57 |

| *Referenced from analogous oxime synthesis in . |

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Analysis: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include the pyridin-3-yl proton (δ 8.5–9.0 ppm) and trimethylsilyl protons (δ 0.2–0.5 ppm).

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺.

- X-ray Crystallography: Use SHELXL for refinement (R-factor < 0.05) to resolve potential disorder in the trimethylsilyl group .

Advanced Research Questions

Q. How does the trimethylsilyl group influence reactivity in cross-coupling or cycloaddition reactions?

Methodological Answer: The trimethylsilyl (TMS) group acts as a steric and electronic modulator:

- Steric Effects: Hinders nucleophilic attack at the alkyne position, directing reactivity toward the pyridine ring.

- Electronic Effects: The σ-donating TMS group stabilizes transition states in [2+2] cycloadditions.

Validate via comparative studies with desilylated analogs (e.g., using TBAF in THF). Monitor reaction kinetics via in-situ IR spectroscopy .

Q. What strategies resolve discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer: Common issues include disordered TMS groups or twinned crystals. Mitigation steps:

- Data Collection: Use high-resolution synchrotron sources (λ = 0.7–1.0 Å).

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned data.

- Validation: Check PLATON’s ADDSYM algorithm for missed symmetry .

Data Table:

| Issue | Resolution (Å) | R-factor (Final) | Validation Tool |

|---|---|---|---|

| TMS Disorder | 0.84 | 0.032 | PLATON |

| Twinning | 0.91 | 0.041 | SHELXL TWIN |

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies: Use AutoDock Vina with PyRx for protein-ligand docking (e.g., kinase targets).

- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability.

- QM/MM: Gaussian 16 for charge distribution analysis at the TMS-alkyne interface.

Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in analyzing hydrogen-bonding networks in co-crystals of this compound?

Methodological Answer: The pyridine nitrogen and carbonyl oxygen are primary H-bond acceptors. Challenges:

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s spectroscopic data?

Methodological Answer: Discrepancies in NMR shifts (e.g., pyridin-3-yl protons) may arise from solvent polarity or pH. Standardization steps:

- Solvent Calibration: Report data in CDCl₃ (neutral) vs. DMSO-d₆ (polar).

- pH Control: Add 0.1% TFA to suppress pyridine proton exchange.

Cross-validate with computational chemical shifts (e.g., ACD/Labs NMR predictor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.